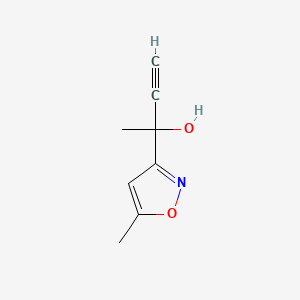
2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol
概要
説明
2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . This compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a butyn-2-ol group adds to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol typically involves the reaction of 5-methylisoxazole with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The isoxazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction of the triple bond.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups onto the isoxazole ring.
Major Products Formed
Oxidation: Formation of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-one.
Reduction: Formation of 2-(5-Methylisoxazol-3-yl)but-3-en-2-ol or 2-(5-Methylisoxazol-3-yl)butan-2-ol.
Substitution: Formation of various substituted isoxazole derivatives.
科学的研究の応用
2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or microbial inhibition .
類似化合物との比較
Similar Compounds
3-Amino-5-methylisoxazole: Another isoxazole derivative with different functional groups.
2-(5-Methylisoxazol-3-yl)but-3-en-2-ol: A reduced form of the compound with a double bond instead of a triple bond.
Uniqueness
2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol is unique due to its combination of an isoxazole ring and a butyn-2-ol group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
特性
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGDGZWIUSSLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
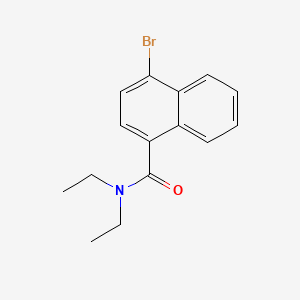

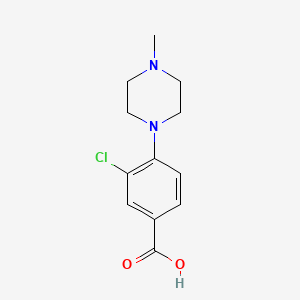


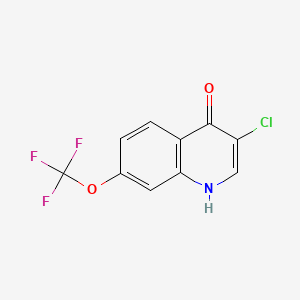
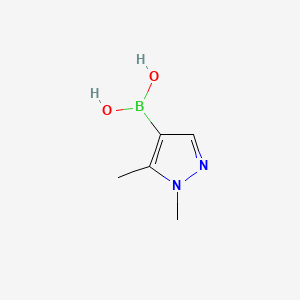
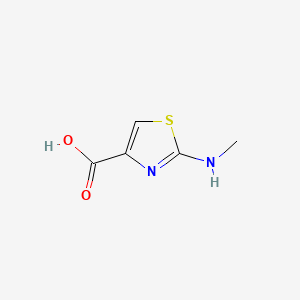
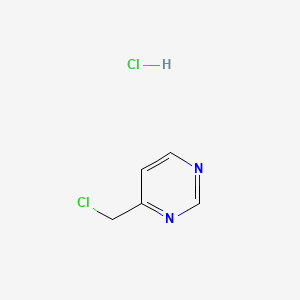
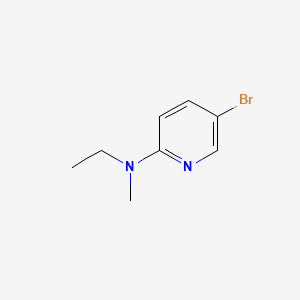
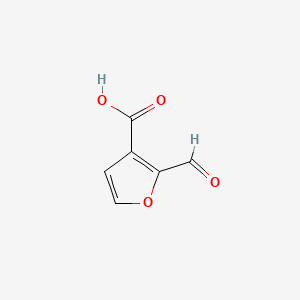
![5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B598043.png)
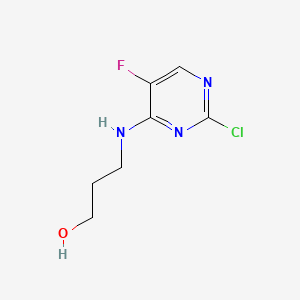
![(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine](/img/structure/B598045.png)
